Iboxamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

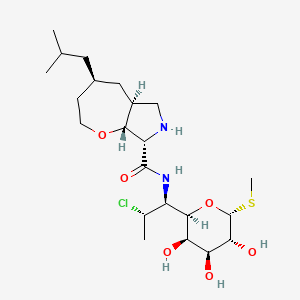

Iboxamycin is a synthetic lincosamide or oxepanoprolinamide antibiotic. It binds to the bacterial ribosome in both Gram-negative and Gram-positive bacteria and has been found to be effective against bacteria resistant to other antibiotics targeting the large ribosomal subunit . Developed by combining an oxepano proline unit with the aminooctose residue of clindamycin, this compound exhibits an extended spectrum of activity compared to clindamycin .

Méthodes De Préparation

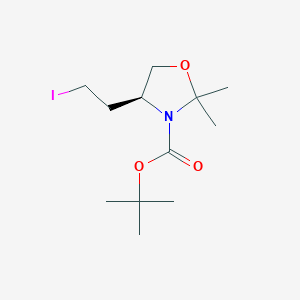

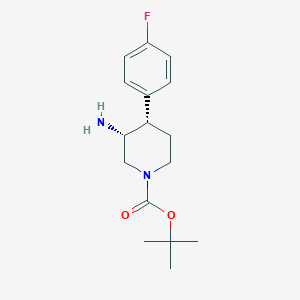

The synthesis of iboxamycin involves several key steps. One notable feature is the high-yielding, highly diastereoselective alkylation of a pseudoephenamine amide. This is followed by a convergent sp3–sp2 Negishi coupling and a one-pot transacetalization–reduction reaction to form the target compound’s oxepane ring . Industrial production methods are still under research, but the synthetic routes developed so far have shown promise in generating multi-gram quantities suitable for studies in animal infection models .

Analyse Des Réactions Chimiques

Iboxamycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Reduction: Reduction reactions are part of its synthesis, particularly in forming the oxepane ring.

Substitution: Substitution reactions are involved in modifying the molecular structure during synthesis.

Common reagents used in these reactions include toluene, THF (tetrahydrofuran), and various catalysts . The major products formed from these reactions are intermediates leading to the final this compound structure.

Applications De Recherche Scientifique

Iboxamycin has a broad spectrum of applications in scientific research:

Chemistry: It serves as a model compound for studying synthetic routes and reaction mechanisms.

Biology: This compound is used to investigate bacterial ribosome binding and resistance mechanisms.

Mécanisme D'action

Iboxamycin binds to the bacterial ribosome, specifically targeting the catalytic center. This binding strongly suppresses protein synthesis by blocking the proper placement of aminoacyl-tRNA molecules, which decode messenger RNA and deliver amino acids to growing protein chains . This mechanism allows this compound to overcome various bacterial resistance mechanisms, making it effective against both Gram-positive and Gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Iboxamycin is compared to other lincosamides, such as clindamycin and lincomycin. While clindamycin and lincomycin are effective against Gram-positive bacteria, this compound has an extended spectrum that includes Gram-negative bacteria . Additionally, this compound binds more tightly to the ribosome than clindamycin, making it more effective against resistant bacterial strains . Similar compounds include:

Clindamycin: A semi-synthetic derivative of lincomycin with a narrower spectrum of activity.

Lincomycin: A naturally occurring antibiotic with limited activity against Gram-negative bacteria.

Cresomycin: Another antibiotic developed from this compound with similar properties.

Propriétés

Formule moléculaire |

C22H39ClN2O6S |

|---|---|

Poids moléculaire |

495.1 g/mol |

Nom IUPAC |

(4S,5aS,8S,8aR)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide |

InChI |

InChI=1S/C22H39ClN2O6S/c1-10(2)7-12-5-6-30-19-13(8-12)9-24-15(19)21(29)25-14(11(3)23)20-17(27)16(26)18(28)22(31-20)32-4/h10-20,22,24,26-28H,5-9H2,1-4H3,(H,25,29)/t11-,12-,13-,14+,15-,16-,17+,18+,19+,20+,22+/m0/s1 |

Clé InChI |

JPCLUJPDWMBCAA-SUTQZAMLSA-N |

SMILES isomérique |

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2[C@H]3[C@@H](C[C@@H](CCO3)CC(C)C)CN2)Cl |

SMILES canonique |

CC(C)CC1CCOC2C(C1)CNC2C(=O)NC(C3C(C(C(C(O3)SC)O)O)O)C(C)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)

![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)

![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)

![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)

![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)

![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)